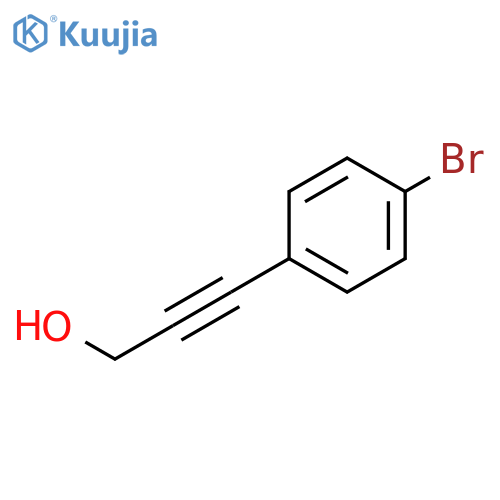

Cas no 37614-58-7 (3-(4-bromophenyl)prop-2-yn-1-ol)

37614-58-7 structure

商品名:3-(4-bromophenyl)prop-2-yn-1-ol

3-(4-bromophenyl)prop-2-yn-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-Propyn-1-ol,3-(4-bromophenyl)-

- 3-(4-BROMO-PHENYL)-PROP-2-YN-1-OL

- 3-(4-Bromophenyl)prop-2-yn-1-ol

- 1-(4-Bromophenyl)prop-1-yne-3-ol

- 3-(4-bromophenyl)-2-propyn-1-ol

- 3-(4-bromophenyl)-2-propynol

- 3-(4-bromophenyl)-prop-2-yn-1-ol

- 3-(4-bromophenyl)propargyl alcohol

- AC1N2KJN

- CTK4H8500

- SureCN81530

- AKOS004117940

- SCHEMBL81530

- FT-0709576

- MFCD01250510

- 37614-58-7

- 3-(4-bromophenyl)-2-propyne-1-ol

- A50682

- EN300-330041

- 1-(4-bromophenyl)-1-propyne-3-ol

- CS-0131523

- SY283701

- XXVUZDYGEDBOHT-UHFFFAOYSA-N

- DTXSID00398757

- DB-069576

- 3-(4-bromophenyl)prop-2-yn-1-ol

-

- MDL: MFCD01250510

- インチ: InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2

- InChIKey: XXVUZDYGEDBOHT-UHFFFAOYSA-N

- ほほえんだ: C(#CC1=CC=C(C=C1)Br)CO

計算された属性

- せいみつぶんしりょう: 209.96800

- どういたいしつりょう: 209.96803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 1.58

- ふってん: 304.2 °C at 760 mmHg

- フラッシュポイント: 137.8 °C

- PSA: 20.23000

- LogP: 1.79290

3-(4-bromophenyl)prop-2-yn-1-ol セキュリティ情報

3-(4-bromophenyl)prop-2-yn-1-ol 税関データ

- 税関コード:2906299090

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

3-(4-bromophenyl)prop-2-yn-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-330041-10.0g |

3-(4-bromophenyl)prop-2-yn-1-ol |

37614-58-7 | 95.0% | 10.0g |

$793.0 | 2025-03-18 | |

| Enamine | EN300-330041-0.1g |

3-(4-bromophenyl)prop-2-yn-1-ol |

37614-58-7 | 95.0% | 0.1g |

$163.0 | 2025-03-18 | |

| Enamine | EN300-330041-1g |

3-(4-bromophenyl)prop-2-yn-1-ol |

37614-58-7 | 1g |

$185.0 | 2023-09-04 | ||

| Enamine | EN300-330041-1.0g |

3-(4-bromophenyl)prop-2-yn-1-ol |

37614-58-7 | 95.0% | 1.0g |

$185.0 | 2025-03-18 | |

| Fluorochem | 031730-250mg |

3-(4-Bromo-phenyl)-prop-2-yn-1-ol |

37614-58-7 | 250mg |

£160.00 | 2022-03-01 | ||

| Fluorochem | 031730-2g |

3-(4-Bromo-phenyl)-prop-2-yn-1-ol |

37614-58-7 | 2g |

£638.00 | 2022-03-01 | ||

| Enamine | EN300-330041-0.05g |

3-(4-bromophenyl)prop-2-yn-1-ol |

37614-58-7 | 95.0% | 0.05g |

$155.0 | 2025-03-18 | |

| Aaron | AR00798T-1g |

2-Propyn-1-ol,3-(4-bromophenyl)- |

37614-58-7 | 97% | 1g |

$32.00 | 2025-02-11 | |

| A2B Chem LLC | AD37473-100mg |

3-(4-Bromophenyl)-2-propyn-1-ol |

37614-58-7 | 97% | 100mg |

$8.00 | 2024-04-20 | |

| Aaron | AR00798T-100mg |

2-Propyn-1-ol,3-(4-bromophenyl)- |

37614-58-7 | 97% | 100mg |

$5.00 | 2025-02-11 |

3-(4-bromophenyl)prop-2-yn-1-ol 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798

37614-58-7 (3-(4-bromophenyl)prop-2-yn-1-ol) 関連製品

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量